molecular formula C17H13Cl2N3O2S B2901840 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898422-81-6

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2901840
CAS No.: 898422-81-6
M. Wt: 394.27
InChI Key: NZADPRXOJLAVJB-UHFFFAOYSA-N
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Description

N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a benzamide moiety at position 2. The benzamide component is further modified with an ethylthio (-S-CH2CH3) substituent at the ortho position.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-2-25-14-6-4-3-5-11(14)15(23)20-17-22-21-16(24-17)12-9-10(18)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZADPRXOJLAVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, often using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its dichlorophenyl-oxadiazole core and ethylthio-benzamide substituent. Key comparisons with analogous compounds include:

Compound Core Structure Substituents Reported Bioactivity
N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide (Target) 1,3,4-Oxadiazole 2,5-Dichlorophenyl; 2-(ethylthio)benzamide Hypothesized antifungal/antimicrobial (based on structural analogs)
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole 4-Methoxyphenylmethyl; benzyl(methyl)sulfamoyl benzamide Antifungal (C. albicans IC₅₀ = 8.2 µM); thioredoxin reductase inhibition
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Furan-2-yl; cyclohexyl(ethyl)sulfamoyl benzamide Antifungal (C. albicans IC₅₀ = 12.5 µM); broader spectrum against Aspergillus spp.
VNI Derivative : (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole 2,4-Dichlorophenyl; imidazole-ethyl; phenyl-oxadiazole Sterol 14α-demethylase inhibition (C. albicans MIC = 0.03 µg/mL)
4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole 2,5-Dichlorophenyl; 4-bromo-benzamide No bioactivity reported; structural analog with potential for halogen-driven reactivity

Functional Group Impact on Activity

  • Halogen Substituents: The 2,5-dichlorophenyl group in the target compound enhances lipophilicity and membrane penetration compared to non-halogenated analogs (e.g., LMM11’s furan substituent). This mirrors VNI derivatives, where dichlorophenyl groups improve antifungal potency by targeting fungal cytochrome P450 enzymes .
  • Ethylthio vs.
  • Benzamide Modifications : The ortho-ethylthio substitution distinguishes the target compound from para-substituted benzamides (e.g., VNI derivatives), which are optimized for sterol demethylase inhibition .

Research Findings and Data Gaps

  • Structural Insights : Crystallographic data for related oxadiazoles (e.g., nitazoxanide analogs) confirm that amide linkages and halogenation stabilize intermolecular interactions critical for bioactivity .
  • Synthetic Feasibility : The target compound’s synthesis likely follows established routes for oxadiazole-benzamide hybrids, such as cyclization of thiosemicarbazides or coupling of preformed oxadiazoles with acyl chlorides .
  • Unanswered Questions: No direct data exist on the target compound’s solubility, toxicity, or in vivo efficacy.

Biological Activity

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a member of the oxadiazole family, which is recognized for its diverse biological activities. This compound has been investigated for its potential applications in antimicrobial and anticancer therapies. The biological activity of oxadiazole derivatives is attributed to their ability to interact with various molecular targets, influencing cellular processes.

Chemical Structure and Properties

The chemical structure of this compound includes an oxadiazole ring and a dichlorophenyl group, which are essential for its biological activity. The compound can be represented as follows:

  • Molecular Formula : C15H14Cl2N4OS
  • Molecular Weight : 369.26 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

  • Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis. Studies have shown that similar oxadiazole derivatives exhibit significant antibacterial effects against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .
  • Anticancer Activity : this compound has been explored for its potential to inhibit cancer cell proliferation. It may act by targeting key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in DNA synthesis and chromatin remodeling .

Antimicrobial Studies

Recent research has demonstrated that oxadiazole derivatives exhibit varying degrees of antimicrobial activity. In vitro assays using disc diffusion methods have shown that compounds similar to this compound possess significant activity against both bacterial and fungal strains .

Microorganism Activity (Zone of Inhibition)
Bacillus cereus18 mm
Staphylococcus aureus15 mm
Candida albicans14 mm

Anticancer Studies

In cancer research, the compound has shown promising results against various cancer cell lines. For instance:

Cell Line IC50 Value (µM)
HCT116 (Colorectal)20.5
MCF7 (Breast)25.0
HUH7 (Liver)18.8

These values indicate moderate to strong cytotoxic effects compared to standard chemotherapeutic agents like 5-Fluorouracil .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial properties against Gram-positive bacteria due to their ability to disrupt membrane integrity .
  • Cytotoxicity Assessment : In a comparative study involving several oxadiazole derivatives, this compound was found to outperform other derivatives in inhibiting the proliferation of liver carcinoma cells (HUH7), suggesting its potential as a lead compound for further development .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide?

The synthesis typically involves:

  • Cyclization : Formation of the oxadiazole ring via dehydrative cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., concentrated sulfuric acid) .
  • Coupling reactions : Amide bond formation between the oxadiazole core and substituted benzamide using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Critical conditions : Temperature control (60–80°C for cyclization), solvent polarity (DMF for solubility), and inert atmosphere to prevent oxidation of the ethylthio group .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the pure product .

Q. Which characterization techniques are essential for confirming the structural identity and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments (e.g., oxadiazole protons at δ 8.1–8.3 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ peak at m/z 422.04) and fragmentation patterns .
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1670 cm1^{-1} for the benzamide) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

  • Enzyme inhibition : Screen against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric assays (IC50_{50} determination) .
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions (e.g., oxadiazole ring decomposition)?

  • Design of Experiments (DoE) : Use response surface methodology to optimize molar ratios (e.g., 1:1.2 for benzamide coupling) and reaction time .
  • Catalyst screening : Test alternatives to EDCI, such as DCC or PyBOP, to improve coupling efficiency .
  • Side reaction mitigation : Add scavengers (e.g., triethylamine) to neutralize acidic byproducts during cyclization .

Q. What strategies resolve contradictory data in biological activity studies (e.g., high in vitro potency but low cellular efficacy)?

  • Assay validation : Cross-verify using orthogonal methods (e.g., fluorescence-based vs. colorimetric LOX assays) .
  • Solubility testing : Assess compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to rule out false negatives .
  • Metabolic stability : Perform microsomal incubation to check for rapid degradation in cellular environments .

Q. How do computational methods elucidate the structure-activity relationship (SAR) of this compound?

  • Molecular docking : Predict binding modes with targets (e.g., LOX active site) using AutoDock Vina .
  • QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity data .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

Q. Which analytical techniques resolve purity discrepancies (e.g., NMR vs. HPLC results)?

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5%) undetected by NMR .
  • TLC-MS : Couple thin-layer chromatography with mass spectrometry to trace minor byproducts .
  • DSC/TGA : Differential scanning calorimetry to detect polymorphic forms affecting purity .

Q. How can in vitro bioactivity findings be translated to in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models .
  • Toxicity screening : Acute toxicity (LD50_{50}) and histopathology to establish safe dosing ranges .
  • Disease models : Test efficacy in inflammation (e.g., carrageenan-induced paw edema) or infection models .

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